Sevelamer carbonate
Description
Properties
IUPAC Name |
carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGNZFOVSZIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845273-93-0 | |
| Record name | Sevelamer carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845273-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cross-Linking of Poly(Allylamine Hydrochloride)
The synthesis begins with PAH, a linear polymer produced via radical polymerization of allylamine hydrochloride. Cross-linking introduces durability and insolubility:
Traditional Method (Epichlorohydrin Cross-Linking)
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Reaction conditions : PAH (30% aqueous solution) is adjusted to pH 10–11 with NaOH. Epichlorohydrin (0.1–0.15 eq per amine group) is added at 70–75°C for 4–6 hours.
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Gel formation : The cross-linked gel is washed with water to remove unreacted monomers and chloride ions.
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Acidification : Treated with HCl to protonate amines, yielding sevelamer hydrochloride.
Alternative Cross-Linkers
Patent CN102675510A discloses 1-halo-3-sulfonyloxy-2-propyl alcohol (e.g., 1-bromo-3-p-toluenesulfonyl-2-propyl alcohol) as a cross-linker, reducing reaction time to 4 hours versus 18 hours for epichlorohydrin. This method claims a phosphorus adsorption capacity of 5.0–6.5 mmol/g, surpassing traditional methods (3.1 mmol/g).
Conversion to this compound
Sodium Bicarbonate Neutralization
The most common industrial method involves reacting sevelamer hydrochloride with sodium bicarbonate:
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Slurry preparation : Sevelamer hydrochloride is dispersed in water (15–20% w/v).
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Neutralization : NaHCO₃ (1:1 molar ratio) is added at 60°C for 4 hours, replacing chloride with carbonate.
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Purification : The product is washed with water until chloride content falls below 0.1%.
Key Parameters
| Parameter | Optimal Range | Impact on Quality |
|---|---|---|
| Temperature | 60–70°C | Higher temperatures accelerate reaction but risk polymer degradation |
| pH | 8.5–9.5 | Ensures complete chloride displacement |
| Washing cycles | 3–5 | Reduces residual Na⁺ and Cl⁻ to <500 ppm |
Carbon Dioxide Gas Treatment
An alternative method employs CO₂ gas under alkaline conditions:
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Alkaline suspension : Sevelamer hydrochloride is suspended in water, and NaOH is added to pH 12.0–12.5.
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Carbonation : CO₂ is bubbled through the suspension until pH stabilizes at 8.5–9.5.
This method avoids sodium residues but requires precise pH control to prevent over-carbonation.
Process Optimization and Industrial Scaling
Milling and Particle Size Control
Post-synthesis, this compound is milled to achieve a particle size distribution compatible with tablet compression or powder formulations:
Drying Techniques
Tray Drying
Fluidized Bed Drying
Quality Control and Analytical Methods
Critical Quality Attributes (CQAs)
| Attribute | Test Method | Specification |
|---|---|---|
| Titratable amines | Acid-base titration | 7.0–9.0 mmol/g |
| Carbonate content | TGA/NIR | 18–22% w/w |
| Swell index | Gravimetric analysis | 6.0–10.0 mL/g |
| Residual solvents | GC | <500 ppm for methanol, <50 ppm for epichlorohydrin |
Stability Considerations
This compound is hygroscopic, requiring storage at 25°C/60% RH. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Cross-Linking Methods
| Method | Reaction Time | Phosphorus Adsorption (mmol/g) | Chloride Residual (%) |
|---|---|---|---|
| Epichlorohydrin | 18 hours | 3.1 | 0.05–0.1 |
| 1-Bromo-3-p-toluenesulfonyl-2-propyl alcohol | 4 hours | 5.4 | 0.02 |
| CO₂ gas treatment | 6 hours | 5.0 | 0.01 |
Table 2: Neutralization Agents
Chemical Reactions Analysis
Phosphate-Binding Mechanism
Sevelamer carbonate operates via ion-exchange reactions in the gastrointestinal (GI) tract. The polymer’s primary and secondary amines become protonated in acidic environments (e.g., stomach pH ~1–3), enabling ionic and hydrogen bonding with phosphate anions (PO₄³⁻).
- Binds 2.4–5.68 mMol of phosphate per gram of this compound, depending on pH and formulation .
- Phosphate binding capacity is comparable to sevelamer hydrochloride but with improved bicarbonate release .
Table 1: Phosphate-Binding Capacity Across pH Conditions
| pH Range | Binding Capacity (mMol/g) | Source |
|---|---|---|
| 1–3 | 5.68 | |
| 4–6 | 3.82 | |
| 7–8 | 1.94 |
Bile Acid Binding and Lipid Modulation
In addition to phosphate, this compound binds bile acids (e.g., cholic acid) via hydrophobic interactions and ionic forces, reducing cholesterol reabsorption.
- Reduces LDL cholesterol by 15–30% in CKD patients .
- Binds bile acids at a ratio of 1:1 (polymer monomer to bile acid) .
Interaction with Bicarbonate and Acid-Base Effects
The carbonate counterion provides buffering capacity, releasing bicarbonate (HCO₃⁻) in the GI tract, which mitigates metabolic acidosis common in CKD patients.
- Increases serum bicarbonate by 1.6 mEq/L in non-dialysis CKD patients .
- Unlike sevelamer hydrochloride, it does not exacerbate acidosis .
Stability and Degradation
This compound is hygroscopic but insoluble in water. Accelerated stability studies show:
- No decomposition at 25°C/60% RH for 18 months .
- Resistant to enzymatic degradation in the GI tract .
Table 3: Stability Under Stress Conditions
| Condition | Result | Source |
|---|---|---|
| 40°C/75% RH, 6 mos | <0.5% loss of carbonate content | |
| pH 1.2 (simulated gastric fluid) | Stable for 24 hours |
Competitive Binding with Other Anions
This compound exhibits selectivity for phosphate but may weakly bind chloride , sulfate , and citrate ions in the GI tract, reducing its phosphate-binding efficacy in polypharmacy scenarios .
Scientific Research Applications
Clinical Applications
- Management of Hyperphosphatemia
-
Impact on Vascular Calcification
- Research indicates that this compound may reduce the progression of vascular calcification in CKD models. A study on rats with induced CKD showed that treatment with sevelamer significantly reduced further progression of aortic calcification compared to a vehicle control . This finding suggests potential benefits in mitigating cardiovascular risks associated with CKD.
- Improvement of Lipid Profiles
-
Combination Therapy
- The compound can be effectively combined with other treatments, including traditional Chinese medicine, enhancing its efficacy in managing calcium-phosphorus metabolism and secondary hyperparathyroidism . This combination therapy approach highlights the versatility of this compound in clinical practice.
Table 1: Summary of Clinical Trials Involving this compound
Safety Profile
This compound is generally well-tolerated compared to other phosphate binders, particularly calcium-based options. It does not induce metabolic acidosis, making it a preferable choice for patients with advanced kidney disease who are at risk for this condition due to other treatments . However, gastrointestinal side effects remain a concern, necessitating careful monitoring during treatment.
Mechanism of Action
Sevelamer carbonate exerts its effects by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This binding reduces serum phosphorus levels, which in turn decreases serum parathyroid hormone levels. The compound is a non-absorbed phosphate-binding cross-linked polymer, free of metal and calcium .
Comparison with Similar Compounds
Sevelamer Carbonate vs. Calcium Carbonate
Key Findings :
- This compound avoids calcium overload, making it safer for patients with vascular calcification or adynamic bone disease .
This compound vs. Sevelamer Hydrochloride
Key Findings :
- This compound mitigates acidosis risk, making it preferable for patients with CKD-associated metabolic acidosis .
This compound vs. Lanthanum Carbonate
Key Findings :
This compound vs. Sucroferric Oxyhydroxide
Key Findings :
- Sucroferric oxyhydroxide’s lower pill burden improves adherence but may cause iron-related side effects .
Biological Activity
Sevelamer carbonate is a non-absorbed phosphate binder used primarily in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its mechanism of action, biological activity, and additional therapeutic effects have been the focus of numerous studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions through an anion-exchange mechanism that binds phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This results in a reduction of serum phosphate levels, which is crucial for managing CKD patients who often experience hyperphosphatemia due to impaired renal function.
Phosphate Control
This compound has been shown to effectively reduce serum phosphate levels in both dialysis and non-dialysis CKD patients. In clinical trials, this compound demonstrated comparable efficacy to sevelamer hydrochloride in controlling serum phosphorus, while also increasing serum bicarbonate levels, which can help mitigate metabolic acidosis in CKD patients .
Table 1: Comparison of Phosphate Control Between this compound and Hydrochloride
| Parameter | This compound | Sevelamer Hydrochloride |
|---|---|---|
| Serum Phosphate Reduction (mg/dL) | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Change in Bicarbonate (mEq/L) | +1.2 ± 0.5 | +0.3 ± 0.4 |
| Study Duration | 12 weeks | 12 weeks |
Pleiotropic Effects
Beyond phosphate control, this compound exhibits several pleiotropic effects that contribute to its therapeutic profile:
- Lipid Profile Improvement : Sevelamer has been associated with reductions in low-density lipoprotein (LDL) cholesterol levels due to its binding properties with bile acids .
- Inflammatory Marker Reduction : Studies indicate that sevelamer treatment leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential anti-inflammatory effects .
- Oxidative Stress Modulation : Research shows that sevelamer may enhance antioxidant enzyme activity, such as superoxide dismutase (SOD), thereby reducing oxidative stress markers in CKD patients .
Table 2: Effects of Sevelamer on Inflammatory Markers
| Marker | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | p-value |
|---|---|---|---|
| IL-6 | 4.5 ± 1.2 | 3.0 ± 1.0 | <0.001 |
| TNF-α | 2.4 ± 0.9 | 1.8 ± 0.7 | <0.01 |
Case Study 1: Impact on Cardiovascular Health
A study involving CKD patients demonstrated that treatment with this compound resulted in significant reductions in cardiovascular risk factors, including improved endothelial function and reduced arterial stiffness compared to calcium-based phosphate binders .
Case Study 2: Vascular Calcification
In a rodent model of CKD, this compound was shown to significantly halt the progression of vascular calcification when administered after calcification had begun . This suggests a potential role for sevelamer in managing pre-existing vascular complications associated with CKD.
Safety Profile
The most common adverse effects associated with this compound include gastrointestinal issues such as nausea and diarrhea; however, these are generally mild and manageable . Importantly, unlike calcium-based binders, sevelamer does not contribute to hypercalcemia or vascular calcification.
Q & A
Q. How do researchers address heterogeneity in iPTH response to this compound in non-dialysis CKD?
- Methodology : Stratify by renal function (e.g., eGFR <30 vs. ≥30 mL/min/1.73 m²). In a Chinese cohort, iPTH reduction was nonsignificant at 8 weeks, possibly due to short duration and advanced disease. Longer trials (≥12 months) with bone turnover markers (e.g., P1NP, CTX) are recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
